

Spectroscopic Profile of 2-Bromo-1-heptene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-heptene

Cat. No.: B1279110

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromo-1-heptene**, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such spectra, and illustrates the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for **2-Bromo-1-heptene**, the following tables summarize the expected quantitative spectroscopic values based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of **2-Bromo-1-heptene** is expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the presence of the double bond.

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
=CH ₂ (vinylic)	5.3 - 5.5	Singlet (or two closely spaced doublets)
-CH ₂ - (allylic)	~2.2	Triplet
-(CH ₂) ₃ -	1.2 - 1.5	Multiplet
-CH ₃	~0.9	Triplet

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the **2-Bromo-1-heptene** molecule.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=C (C1)	~118
C-Br (C2)	~135
-CH ₂ - (C3)	~35
-CH ₂ - (C4)	~31
-CH ₂ - (C5)	~28
-CH ₂ - (C6)	~22
-CH ₃ (C7)	~14

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-1-heptene** is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
=C-H	3050 - 3150	Stretch
C-H (alkyl)	2850 - 3000	Stretch
C=C	1640 - 1680	Stretch
C-Br	500 - 600	Stretch

Mass Spectrometry (MS)

The mass spectrum of **2-Bromo-1-heptene** will show the molecular ion peak and various fragment ions. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments is expected, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Ion	Predicted m/z	Notes
[M] ⁺	176/178	Molecular ion (containing ⁷⁹ Br/ ⁸¹ Br)
[M-Br] ⁺	97	Loss of bromine radical
[C ₄ H ₉] ⁺	57	Fragmentation of the alkyl chain
[C ₃ H ₅] ⁺	41	Allylic carbocation

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for haloalkenes like **2-Bromo-1-heptene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2-Bromo-1-heptene**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. The final solution height in the tube should be around 4-5 cm.

Instrument Parameters (¹H NMR):

- Spectrometer Frequency: 400 MHz or higher
- Solvent: CDCl₃
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm
- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Pulse Angle: 30-45 degrees

Instrument Parameters (¹³C NMR):

- Spectrometer Frequency: 100 MHz or higher
- Solvent: CDCl₃
- Internal Standard: TMS at 0 ppm
- Number of Scans: 128 or more (due to the lower natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds
- Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of liquid **2-Bromo-1-heptene** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Mount the salt plates in the spectrometer's sample holder.

Instrument Parameters (FT-IR):

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS with Electron Ionization):

- Inject a dilute solution of **2-Bromo-1-heptene** in a volatile solvent (e.g., dichloromethane or hexane) into the gas chromatograph (GC).
- The GC will separate the compound from the solvent and any impurities.
- The eluted compound will then enter the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

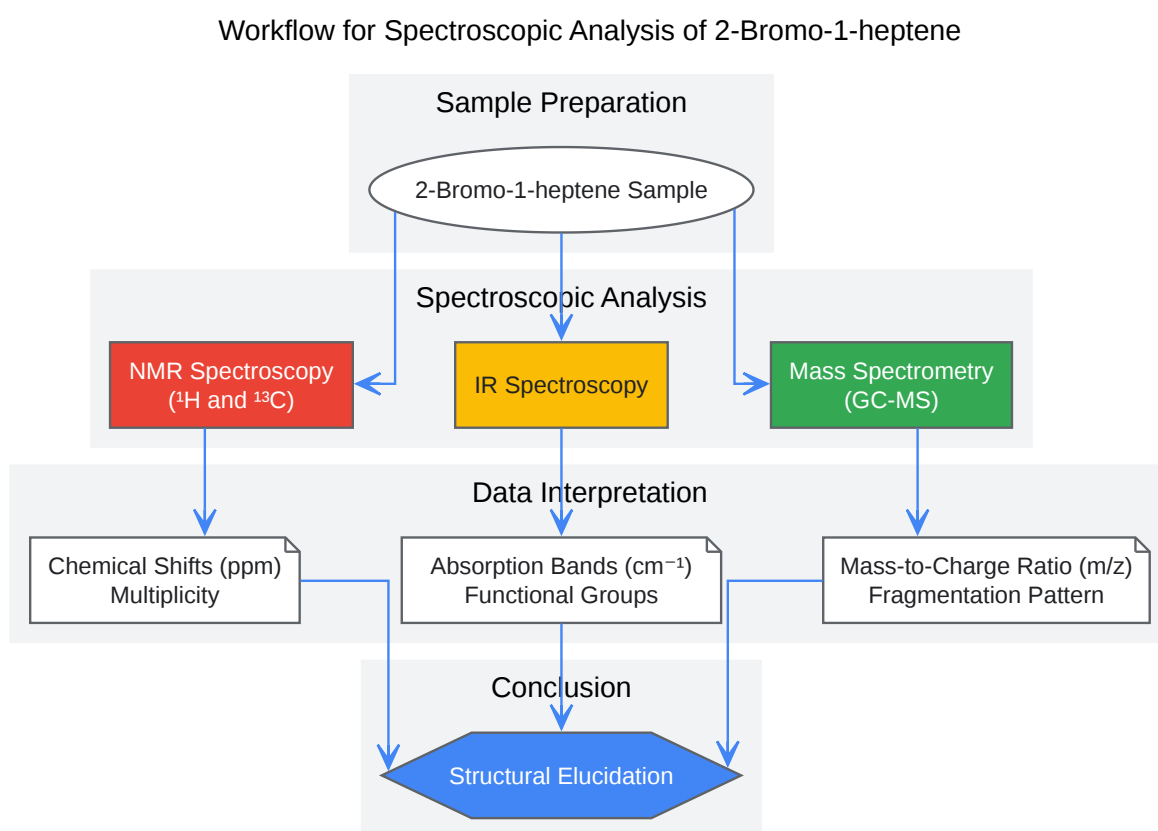
Instrument Parameters:

- Ionization Mode: Electron Ionization (EI)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

- Mass Range: m/z 35 - 300
- Scan Speed: 1-2 scans/second

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **2-Bromo-1-heptene**.



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